Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring substituted with a benzoyl group and an acetamido group, making it a valuable intermediate in the synthesis of biologically active molecules.
Preparation Methods
The synthesis of Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate involves several steps. One common method includes the acylation of piperidine derivatives with 2-acetamidobenzoic acid, followed by esterification with methanol. The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve the use of commercially available reagents and solvents to produce the compound in high yield and purity .
Chemical Reactions Analysis
Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can convert the ester group to a carboxylic acid.
Scientific Research Applications
Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Methyl piperidine-4-carboxylate: This compound is used in similar applications, including the synthesis of biologically active molecules and enzyme inhibitors.
N-benzoylpiperidines: These compounds share structural similarities and are used in the synthesis of pharmaceuticals and materials.
Aminobenzamides: These compounds are also used in the study of enzyme inhibition and receptor binding.
This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-11(19)17-14-6-4-3-5-13(14)15(20)18-9-7-12(8-10-18)16(21)22-2/h3-6,12H,7-10H2,1-2H3,(H,17,19) |
InChI Key |
DGMCQKONCGBBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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